1,3-Dibromo-5-(chloromethyl)benzene
Overview
Description
1,3-Dibromo-5-(chloromethyl)benzene is an aromatic compound with the molecular formula C7H5Br2Cl. It is a derivative of benzene, where two bromine atoms and one chloromethyl group are substituted at the 1, 3, and 5 positions, respectively. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-(chloromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1,3,5-trichlorobenzene followed by a chloromethylation reaction. The process typically involves the following steps:
Bromination: 1,3,5-Trichlorobenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 1 and 3 positions.
Chloromethylation: The resulting dibromo compound is then subjected to a chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chloromethylation processes. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-(chloromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The bromine atoms can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Reduction: The compound can be reduced to form 1,3-dibromo-5-methylbenzene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or cesium carbonate.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include 1,3-dibromo-5-(azidomethyl)benzene, 1,3-dibromo-5-(thiomethyl)benzene, and 1,3-dibromo-5-(alkoxymethyl)benzene.
Coupling Reactions: Products include various biaryl compounds and substituted alkenes.
Reduction: The major product is 1,3-dibromo-5-methylbenzene.
Scientific Research Applications
1,3-Dibromo-5-(chloromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is a precursor for the synthesis of bioactive molecules and potential drug candidates.
Chemical Biology: The compound is used in the development of chemical probes and tools for studying biological systems.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-(chloromethyl)benzene in chemical reactions involves the reactivity of its functional groups. The bromine atoms and the chloromethyl group can undergo various transformations, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-methylbenzene: Similar structure but with a methyl group instead of a chloromethyl group.
1,3-Dibromo-5-chlorobenzene: Lacks the chloromethyl group, having only a chlorine atom at the 5 position.
1,3,5-Tribromobenzene: Contains three bromine atoms without any chloromethyl group.
Uniqueness
1,3-Dibromo-5-(chloromethyl)benzene is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity patterns. This combination allows for versatile synthetic applications and the formation of diverse products through various chemical reactions.
Properties
IUPAC Name |
1,3-dibromo-5-(chloromethyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXJOOTVXRKAQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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